molecular formula C9H10FNO4S B2411828 1-(Ethylcarbamoyl)-3-fluorosulfonyloxybenzene CAS No. 2411248-12-7

1-(Ethylcarbamoyl)-3-fluorosulfonyloxybenzene

Cat. No.: B2411828
CAS No.: 2411248-12-7
M. Wt: 247.24
InChI Key: SYSIZISXTWDCBJ-UHFFFAOYSA-N
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Description

1-(Ethylcarbamoyl)-3-fluorosulfonyloxybenzene is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an ethylcarbamoyl group and a fluorosulfonyloxy group attached to a benzene ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(Ethylcarbamoyl)-3-fluorosulfonyloxybenzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the reaction of ethyl isocyanate with a benzene derivative to introduce the ethylcarbamoyl group. The fluorosulfonyloxy group can be introduced through a sulfonation reaction followed by fluorination. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(Ethylcarbamoyl)-3-fluorosulfonyloxybenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorosulfonyloxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Ethylcarbamoyl)-3-fluorosulfonyloxybenzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Ethylcarbamoyl)-3-fluorosulfonyloxybenzene involves its interaction with molecular targets through its functional groups. The ethylcarbamoyl group can form hydrogen bonds and other interactions with proteins and enzymes, while the fluorosulfonyloxy group can participate in electrophilic reactions. These interactions can modulate the activity of biological pathways and processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

1-(Ethylcarbamoyl)-3-fluorosulfonyloxybenzene can be compared with other compounds that have similar functional groups, such as:

    1-(Methylcarbamoyl)-3-fluorosulfonyloxybenzene: Similar structure but with a methyl group instead of an ethyl group.

    1-(Ethylcarbamoyl)-4-fluorosulfonyloxybenzene: The fluorosulfonyloxy group is attached to a different position on the benzene ring.

    1-(Ethylcarbamoyl)-3-chlorosulfonyloxybenzene: The fluorine atom is replaced by chlorine

Properties

IUPAC Name

1-(ethylcarbamoyl)-3-fluorosulfonyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c1-2-11-9(12)7-4-3-5-8(6-7)15-16(10,13)14/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSIZISXTWDCBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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